molecular formula C6H4BF3KNO2 B1451418 Potassium (4-nitrophenyl)trifluoroborate CAS No. 850623-71-1

Potassium (4-nitrophenyl)trifluoroborate

Cat. No. B1451418
M. Wt: 229.01 g/mol
InChI Key: VUFAMHLXAXZYSD-UHFFFAOYSA-N
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Description

Potassium (4-nitrophenyl)trifluoroborate is a heterocyclic organic compound with the molecular formula C6H4BF3KNO2 . It has a molecular weight of 229.01 . The IUPAC name for this compound is potassium;trifluoro- (4-nitrophenyl)boranuide .


Molecular Structure Analysis

The molecular structure of Potassium (4-nitrophenyl)trifluoroborate can be represented by the canonical SMILES string: [B-] (C1=CC=C (C=C1) [N+] (=O) [O-]) (F) (F)F. [K+] . This indicates that the compound contains a boron atom connected to a nitrophenyl group and three fluorine atoms, and it is ionically bonded to a potassium atom .


Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium (4-nitrophenyl)trifluoroborate, are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in Suzuki–Miyaura-type reactions .

Scientific Research Applications

Solid State Structure and Kinetic Study

Potassium (4-nitrophenyl)trifluoroborate's applications in scientific research include studies on its solid state structure and kinetics. For instance, Kuczek, Bryndal, and Lis (2006) investigated the structures of 4-nitrophenyl phosphoric acid and its potassium salts, providing insights into interactions between various forms of 4-nitrophenyl phosphate and potassium cations, which are essential for understanding its solid-state behavior (Kuczek, Bryndal, & Lis, 2006).

Catalytic Applications

Potassium (4-nitrophenyl)trifluoroborate is also used in catalytic applications. Shang et al. (2011) developed a palladium-catalyzed decarboxylative cross-coupling method using potassium 2- and 4-nitrophenyl acetates with aryl chlorides and bromides, highlighting its role in the synthesis of diverse diaryl methanes and derivatives (Shang et al., 2011).

Supramolecular Arrangements

The compound's role in forming supramolecular arrangements is also a significant area of study. Hörner, Silva, and Fenner (2007) researched the formation of triazenide complex polymers of potassium, demonstrating the compound's ability to create intricate 3-D supramolecular structures through secondary K···O interactions (Hörner, Silva, & Fenner, 2007).

Crystal Structure Analysis

Exploration of crystal structures is another key application. Brandão et al. (2005) studied the crystal structure of potassium 4-nitrophenyl sulfate, contributing to understanding structure-reactivity correlations relevant to sulfate transfer processes (Brandão et al., 2005).

Lanthanide Chemistry

Potassium (4-nitrophenyl)trifluoroborate is also utilized in lanthanide chemistry. Bürgstein, Gamer, and Roesky (2004) explored its use with lanthanide trichlorides to form chains, layers, and clusters, showcasing its versatility in forming various lanthanide-based structures (Bürgstein, Gamer, & Roesky, 2004).

Enzyme Activity Assays

It finds applications in biochemical assays too. Jeffrey and Roy (1977) described its use as a substrate for spectrophotometric assays of arylsulphatase activity (Jeffrey & Roy, 1977).

Future Directions

Potassium trifluoroborates, including Potassium (4-nitrophenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Their stability and versatility in various reactions make them valuable in the field of organic chemistry. Future research may focus on expanding their applications in various chemical reactions and improving their synthesis methods.

properties

IUPAC Name

potassium;trifluoro-(4-nitrophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFAMHLXAXZYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661244
Record name Potassium trifluoro(4-nitrophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (4-nitrophenyl)trifluoroborate

CAS RN

850623-71-1
Record name Borate(1-), trifluoro(4-nitrophenyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(4-nitrophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Zhang, Y Fang, X Jin, H Xu, R Li, H Wu… - Organic & …, 2017 - pubs.rsc.org
A general and robust protocol for the synthesis of terminal α-substituted vinylphosphonates via Suzuki coupling of α-bromovinylphosphonates with organotrifluoroborates has been …
Number of citations: 16 pubs.rsc.org
GA Molander, SLJ Trice, SM Kennedy - pstorage-acs-6854636.s3 …
Reagents: All reactions were carried out under an atmosphere of argon. Methanol (anhydrous) was thoroughly degassed (1 h) with argon directly before use. All aryl halides were …
GA Molander, SLJ Trice, B Tschaen - Tetrahedron, 2015 - Elsevier
A modified Pd-catalyzed method of forming aryl- and heteroarylboron species and a two-step, one-pot borylation/Suzuki-Miyaura cross coupling using the atom economical …
Number of citations: 35 www.sciencedirect.com
C Minard, C Palacio, K Cariou… - European Journal of …, 2014 - Wiley Online Library
The various parameters that would permit selective Suzuki–Miyaura monocouplings of symmetrical dihaloarenes were studied. High selectivity and efficiency can be obtained for a …
SLJ Trice - 2012
Number of citations: 6
RO OR - Palladium-Catalyzed Borylation And Cross-Coupling …
Number of citations: 5
N Cl - Palladium-Catalyzed Borylation And Cross-Coupling …
Number of citations: 5

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